molecular formula C16H20BrNO4 B6150607 rac-(3R,4S)-4-(3-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid, trans CAS No. 1969288-10-5

rac-(3R,4S)-4-(3-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid, trans

Cat. No.: B6150607
CAS No.: 1969288-10-5
M. Wt: 370.2
InChI Key:
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Description

"rac-(3R,4S)-4-(3-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid, trans" is a compound with significant interest in the realms of medicinal and organic chemistry. Its intricate molecular structure offers unique opportunities for reactivity and biological interactions, making it a subject of ongoing research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of "rac-(3R,4S)-4-(3-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid, trans" typically involves multi-step synthesis, starting from simpler organic compounds. One common method begins with the formation of the pyrrolidine ring through a [specific reaction], followed by the introduction of the bromophenyl group. Protecting groups such as tert-butoxycarbonyl are used to shield reactive sites during intermediate steps. The final step usually involves deprotection to yield the desired compound. Reaction conditions may vary, but standard conditions involve the use of solvents like dichloromethane or tetrahydrofuran, and reagents such as bases (e.g., sodium hydride) or acids (e.g., trifluoroacetic acid).

Industrial Production Methods: Industrial production scales up these laboratory methods, often using continuous flow chemistry to enhance efficiency and yield. Equipment like reactors designed for high-throughput synthesis may be employed, alongside rigorous purification processes like recrystallization and chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, often facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

  • Reduction: Reduction reactions can be performed using hydrogenation or hydride donors like sodium borohydride, typically resulting in alcohols.

  • Substitution: The bromophenyl group makes it susceptible to nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide under various conditions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate in acidic conditions.

  • Reduction: Hydrogen gas with palladium on carbon (hydrogenation) or sodium borohydride in methanol.

  • Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products:

  • Oxidation: Corresponding ketones and carboxylic acids.

  • Reduction: Resulting alcohols.

  • Substitution: Derivatives with altered functional groups.

Scientific Research Applications

Chemistry: This compound serves as a key intermediate in the synthesis of more complex molecules, particularly in asymmetric synthesis where control over stereochemistry is crucial.

Biology: Its biological activity is explored for its potential as a pharmacophore—a part of a molecule responsible for its biological action. Studies may involve its interactions with proteins or enzymes to inhibit or activate certain biological pathways.

Medicine: In medicinal chemistry, it’s investigated as a potential therapeutic agent. Its unique structure allows it to interact selectively with molecular targets, offering potential treatments for various diseases.

Industry: Beyond research, it finds applications in the production of fine chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which "rac-(3R,4S)-4-(3-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid, trans" exerts its effects involves specific molecular interactions. It may act as an inhibitor or modulator of certain enzymes or receptors, binding to active sites and altering biological activities. Pathways involved often include metabolic routes where it influences the rate of biochemical reactions by stabilizing or destabilizing intermediates.

Comparison with Similar Compounds

  • 4-Phenylpyrrolidine-3-carboxylic acid: Similar backbone but lacks the bromophenyl and tert-butoxycarbonyl groups.

  • (3R,4S)-4-Phenyl-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid: Similar but without the bromine atom.

Uniqueness:

  • rac-(3R,4S)-4-(3-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid, trans: stands out due to the presence of both bromophenyl and tert-butoxycarbonyl groups, contributing to its distinctive reactivity and biological properties. The specific stereochemistry also plays a crucial role in its interactions and efficacy in various applications.

Properties

CAS No.

1969288-10-5

Molecular Formula

C16H20BrNO4

Molecular Weight

370.2

Purity

95

Origin of Product

United States

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